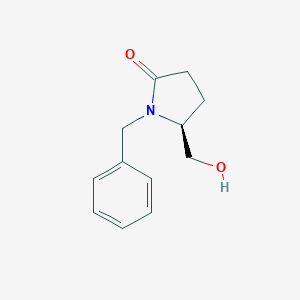

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Description

Properties

IUPAC Name |

(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECBQTBLDLREAV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone chemical properties.

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable chiral building block in the landscape of modern medicinal chemistry. Derived from L-pyroglutamic acid, this compound offers a rigid, stereochemically defined scaffold that is instrumental in the asymmetric synthesis of complex pharmaceutical agents.[1][2] Its unique structure, featuring a protected amine, a reactive primary alcohol, and a stable lactam ring, provides a versatile platform for constructing diverse molecular architectures. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this potent synthon in their work.

Physicochemical and Stereochemical Profile

The utility of this compound in stereospecific synthesis is fundamentally rooted in its well-defined physicochemical and stereochemical characteristics. The benzyl group provides steric bulk and serves as a stable protecting group for the lactam nitrogen, while the hydroxymethyl group at the C5 position is a prime handle for synthetic elaboration.

Core Chemical Properties

A summary of the key physicochemical data for this compound is presented below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [3][4] |

| Molecular Weight | 205.257 g/mol | [3] |

| CAS Number | 125629-91-6 | [3][5] |

| Appearance | White to off-white crystalline powder (inferred from analogs) | [1] |

| Boiling Point | 411.262°C at 760 mmHg (Calculated) | [3] |

| Density | 1.185 g/cm³ (Calculated) | [3] |

| pKa | 14.35 ± 0.10 (Predicted) | [3] |

| LogP | 1.10780 | [3] |

The Significance of the (S)-Configuration

The absolute stereochemistry at the C5 position is the most critical feature of this molecule. The (S)-configuration is directly derived from the natural amino acid L-glutamic acid (via L-pyroglutamic acid), making it an accessible and cost-effective chiral starting material.[2] This predefined stereocenter allows for the diastereoselective construction of adjacent chiral centers, a cornerstone of modern asymmetric synthesis. The pyrrolidinone ring itself is not planar, adopting a "pseudorotational" conformation that influences the spatial orientation of its substituents and, consequently, its interaction with chiral reagents and biological targets.[6][7]

Synthesis and Chiral Integrity

The most common and efficient synthesis of this compound involves the reduction of an activated carboxylic acid derivative of N-benzyl-L-pyroglutamic acid. Maintaining the stereochemical integrity of the C5 center throughout the synthetic sequence is paramount.

Synthetic Workflow Overview

The synthesis typically begins with the benzylation of L-pyroglutamic acid, followed by esterification of the carboxylic acid. The resulting ester is then selectively reduced to the primary alcohol. A common and high-yielding method employs lithium borohydride for the reduction of the corresponding methyl ester.[3]

Caption: A typical synthetic route to the target compound.

Detailed Experimental Protocol: Reduction of Methyl Ester

This protocol describes the reduction of methyl (2S)-1-benzyl-5-pyrrolidone-2-carboxylate to yield the title compound. The choice of lithium borohydride is crucial as it selectively reduces the ester in the presence of the lactam carbonyl under mild conditions.

Materials:

-

Methyl (2S)-1-benzyl-5-pyrrolidone-2-carboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl (2S)-1-benzyl-5-pyrrolidone-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of lithium borohydride in THF to the stirred reaction mixture. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent over-reduction.

-

Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary alcohol can be readily modified, while the lactam remains robust under many conditions.

Caption: Key reactions of the hydroxymethyl group.

Reactions of the Hydroxyl Group

The primary alcohol is the main site of reactivity. It can be:

-

Protected: To prevent unwanted side reactions, the alcohol is often protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[3]

-

Activated: Conversion to a sulfonate ester, such as a tosylate or mesylate, transforms the hydroxyl into an excellent leaving group.[8] This is a critical step for introducing nucleophiles at this position, a key strategy in the synthesis of indolizidine alkaloids.[8]

-

Oxidized: Mild oxidation yields the corresponding aldehyde, which can then participate in reactions such as Wittig olefination or reductive amination to build further complexity.

Stability of the Lactam Ring

The N-benzyl lactam is generally stable to a wide range of reaction conditions, including those used to modify the hydroxyl group. However, it can be reduced to the corresponding N-benzylpyrrolidine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, lithium aminoborohydrides. This transformation allows access to a different class of chiral scaffolds.

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[6][7] this compound serves as a crucial intermediate, providing the stereochemical foundation for molecules targeting a range of diseases.

Intermediate for Sphingosine Kinase (SphK) Inhibitors

The parent scaffold, (S)-5-(hydroxymethyl)-2-pyrrolidinone, is a key structural mimic of the sphingosine headgroup.[8] This makes it an ideal starting point for designing potent and selective inhibitors of sphingosine kinases (SphK1 and SphK2). These enzymes are implicated in cancer and inflammatory diseases, making them important therapeutic targets.[8] The pyrrolidine nitrogen and the primary hydroxyl group form critical hydrogen bonds within the enzyme's active site, anchoring the inhibitor effectively.[8]

Caption: From chiral synthon to complex drug candidates.

Analytical and Spectroscopic Profile

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound. The following data are predicted based on its structure and data from analogous compounds.[9]

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group. ~4.5 ppm: AB quartet, benzylic CH₂ protons. ~3.8 ppm: Multiplet, C5 proton (CH). ~3.5-3.7 ppm: Diastereotopic protons of the hydroxymethyl group (CH₂OH). ~2.3-2.5 ppm: Multiplet, C4 protons (CH₂). ~1.9-2.1 ppm: Multiplet, C3 protons (CH₂). |

| ¹³C NMR | ~175 ppm: Lactam carbonyl (C=O). ~137 ppm: Quaternary aromatic carbon. ~127-129 ppm: Aromatic CH carbons. ~60-65 ppm: Hydroxymethyl carbon (CH₂OH). ~55-60 ppm: C5 carbon (CH). ~45-50 ppm: Benzylic carbon (NCH₂Ph). ~25-30 ppm: C4 carbon. ~20-25 ppm: C3 carbon. |

| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch (hydroxyl). ~1680 cm⁻¹ (strong): C=O stretch (lactam). ~3030, 1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches. |

| MS (ESI+) | m/z 206.1: [M+H]⁺. m/z 228.1: [M+Na]⁺. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound. While specific data for this compound is limited, information from related pyrrolidinones provides a strong basis for safe handling practices.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[12][13]

-

Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[10] Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12] It may be sensitive to moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][14]

Conclusion

This compound stands out as a highly valuable and versatile chiral synthon for the modern synthetic chemist. Its ready availability from the chiral pool, combined with its predictable reactivity and stable stereocenter, makes it an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its chemical properties, synthetic access, and reactivity profile, as detailed in this guide, empowers researchers to confidently incorporate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel therapeutics.

References

-

LookChem. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

PubChem. (S)-5-(Hydroxymethyl)-2-pyrrolidinone. [Link]

-

International Journal of Pure and Applied Mathematics. SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. [Link]

-

Molecules. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

-

Chemcd. This compound. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

-

Medicinal Chemistry. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. [Link]

-

PubMed Central. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubChem. 5-hydroxy-N-methylpyrrolidone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. chemcd.com [chemcd.com]

- 5. This compound | 125629-91-6 [chemicalbook.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Benzyl-2-pyrrolidinone(5291-77-0) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. (S)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 643511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. spectrumchemical.com [spectrumchemical.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is a chiral molecule belonging to the pyrrolidinone class, a family of compounds that has garnered significant interest for its potential nootropic and neuroprotective effects. While direct mechanistic studies on this specific entity are not extensively available in current literature, its structural features, shared with well-characterized nootropics and other bioactive molecules, provide a strong foundation for a putative mechanism of action. This technical guide synthesizes the available evidence on related compounds to propose a multi-faceted mechanism for this compound, focusing on its potential roles in neuroprotection and cognitive enhancement. We will explore its likely interactions with key signaling pathways implicated in neuronal survival, synaptic plasticity, and inflammation. Furthermore, this guide will present hypothetical experimental protocols to validate these proposed mechanisms, offering a roadmap for future research and drug development efforts.

Introduction: The Pyrrolidinone Scaffold in Neuroscience

The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, most famously represented by piracetam, the first compound to be described as a "nootropic" agent[1]. These agents are thought to enhance cognitive functions such as memory and learning[1]. The therapeutic potential of pyrrolidinone derivatives extends to neuroprotection, with some compounds showing promise in mitigating neuronal damage in conditions like stroke[1].

This compound incorporates three key structural motifs:

-

The (S)-5-hydroxymethyl-2-pyrrolidinone core: This chiral backbone is a known versatile building block in the synthesis of various bioactive molecules, including inhibitors of Sphingosine Kinase (SphK), enzymes critically involved in cell survival and inflammatory signaling[2].

-

The N-benzyl group: The addition of a benzyl group to the pyrrolidinone nitrogen can significantly influence the molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. This modification is also seen in other neurologically active compounds, such as analogues of the nootropic nebracetam[3].

-

The hydroxymethyl group: This functional group can participate in hydrogen bonding, potentially influencing the molecule's interaction with biological targets.

Given the absence of direct mechanistic data, this guide will extrapolate from the known activities of structurally related compounds to build a comprehensive hypothesis on the mechanism of action of this compound.

A Putative Multi-Target Mechanism of Action

We propose that this compound exerts its potential nootropic and neuroprotective effects through a combination of the following mechanisms:

Neuroprotection via Anti-Apoptotic and Anti-Inflammatory Pathways

A primary driver of neurodegeneration is neuronal apoptosis and chronic neuroinflammation[4][5][6]. We hypothesize that this compound can interfere with these processes.

-

Modulation of Pro-survival Signaling: The core scaffold's relation to SphK inhibitors suggests a potential, albeit likely weaker, interaction with lipid kinase signaling pathways. By subtly modulating these pathways, the compound could tip the balance away from apoptosis and towards cell survival.

-

Anti-inflammatory Effects: Neuroinflammation, often mediated by microglia and astrocytes, contributes significantly to neuronal damage[7]. Pyrrolidinone derivatives have been shown to possess anti-inflammatory properties. It is plausible that this compound could dampen the production of pro-inflammatory cytokines, thereby reducing neurotoxicity.

Caption: Proposed neuroprotective signaling pathways of this compound.

Cognitive Enhancement through Modulation of Synaptic Plasticity

The nootropic effects of the racetam class of pyrrolidinones are believed to stem from their ability to enhance synaptic plasticity, the cellular basis of learning and memory.

-

Glutamatergic System Modulation: A key mechanism for many nootropics is the positive allosteric modulation of AMPA receptors, a type of glutamate receptor crucial for fast synaptic transmission and long-term potentiation (LTP)[8]. We propose that this compound may act as a weak AMPA receptor modulator, enhancing glutamatergic signaling and facilitating LTP.

-

Cholinergic System Involvement: The cholinergic system plays a vital role in attention and memory[9]. Some nootropics are known to increase acetylcholine synthesis or release[8]. The pyrrolidinone scaffold could contribute to a similar enhancement of cholinergic function.

Caption: Putative modulation of synaptic plasticity by this compound.

Proposed Experimental Validation

To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

| Assay | Objective | Methodology | Expected Outcome |

| Neuronal Viability Assay | To assess the neuroprotective effects against excitotoxicity. | Primary cortical neurons will be pre-treated with the compound followed by exposure to glutamate. Cell viability will be measured using an MTT assay. | Increased neuronal viability in compound-treated cells compared to vehicle control. |

| Cytokine Release Assay | To evaluate anti-inflammatory properties. | Lipopolysaccharide (LPS)-stimulated microglial cells will be treated with the compound. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant will be quantified by ELISA. | Dose-dependent reduction in pro-inflammatory cytokine release. |

| Electrophysiology (Patch-Clamp) | To determine modulation of AMPA receptor activity. | Whole-cell patch-clamp recordings will be performed on cultured hippocampal neurons. The effect of the compound on AMPA-mediated currents will be measured. | Potentiation of AMPA receptor-mediated currents in the presence of the compound. |

In Vivo Studies

| Model | Objective | Methodology | Expected Outcome |

| Scopolamine-Induced Amnesia Model (Mouse) | To assess pro-cognitive effects. | Mice will be treated with the compound prior to the administration of scopolamine. Memory will be assessed using the Morris water maze or passive avoidance test. | Reversal of scopolamine-induced memory deficits in compound-treated mice. |

| Stroke Model (e.g., MCAO in Rats) | To evaluate neuroprotective efficacy in vivo. | The compound will be administered post-ischemic insult. Infarct volume will be measured by TTC staining, and neurological deficits will be scored. | Reduction in infarct volume and improvement in neurological scores in treated animals. |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its structural features strongly suggest a potential role as a multi-target agent with both neuroprotective and nootropic properties. The proposed mechanisms, centered on the modulation of inflammatory, apoptotic, and synaptic plasticity pathways, provide a solid framework for future investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and further characterizing the therapeutic potential of this promising compound. Future research should also focus on structure-activity relationship (SAR) studies to optimize the pyrrolidinone scaffold for enhanced potency and selectivity.

References

-

National Center for Biotechnology Information. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. Retrieved from [Link]

-

Ménard, C., Gaudreau, P., & Quirion, R. (2015). Signaling pathways relevant to cognition-enhancing drug targets. PubMed. Retrieved from [Link]

-

Spandidos Publications. (2021). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Retrieved from [Link]

-

Medical News Today. (2019). Neuroprotection: A solution for neurological disease? Retrieved from [Link]

-

News-Medical.net. (2025). What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. Retrieved from [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.uran.ua [journals.uran.ua]

- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]

- 8. news-medical.net [news-medical.net]

- 9. Signaling pathways relevant to cognition-enhancing drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chiral building block, (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone. Its unique structural features make it a valuable starting material in the synthesis of a variety of biologically active molecules.

Core Molecular and Physical Properties

This compound is a derivative of pyroglutamic acid, a naturally occurring amino acid. The presence of a benzyl group on the nitrogen atom and a hydroxymethyl group at the 5-position of the pyrrolidinone ring, combined with its specific stereochemistry, are key to its utility in asymmetric synthesis.

Molecular Structure:

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Solvent (THF): Tetrahydrofuran is an ideal solvent as it is relatively inert to the reducing agent and effectively dissolves the starting material.

-

Reducing Agent (Lithium Borohydride): Lithium borohydride is a milder reducing agent compared to lithium aluminum hydride, which allows for the selective reduction of the ester in the presence of the lactam. [1]* Purification: Column chromatography is essential to remove any unreacted starting material and by-products, ensuring the high purity of the final compound required for subsequent applications.

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. [2]The specific stereochemistry and functional groups of this compound make it a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. [3][4] Key Application Areas:

-

Chiral Building Block: Its primary use is as a synthon in asymmetric synthesis, where the stereocenter is incorporated into the final target molecule. [3][5]* Synthesis of Bioactive Molecules: The pyrrolidinone ring is a core component of drugs targeting a range of conditions, including neurological disorders. [6]For example, derivatives of 2-pyrrolidinone are found in nootropic drugs like piracetam. [5]* Peptide and Peptidomimetic Synthesis: The rigid cyclic structure can be used to create conformationally constrained peptide analogues, which can lead to improved metabolic stability and receptor binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [7][8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7][8]Use in a well-ventilated area or under a chemical fume hood. [7][8]Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [7]* In case of exposure:

-

May cause skin, eye, and respiratory irritation. [9]

Conclusion

This compound is a cornerstone chiral building block for synthetic and medicinal chemists. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the enantioselective synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.

References

-

This compound - LookChem.

-

This compound - chem-contract.

-

This compound - Chemcd.

-

125629-91-6|(S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one - BLDpharm.

-

SAFETY DATA SHEET - Fisher Scientific.

-

This compound | 125629-91-6 - ChemicalBook.

-

SAFETY DATA SHEET - Pfaltz & Bauer.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

This compound | Chemsrc.

-

SAFETY DATA SHEET - Spectrum Chemical.

-

A Comparative Analysis of (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone for Researchers and Drug Development Professionals - Benchchem.

-

Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond.

-

(S)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 643511 - PubChem.

-

SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE.

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central.

-

Application Notes and Protocols: (S)-5-(hydroxymethyl)-2-pyrrolidinone in Bioactive Molecule Synthesis - Benchchem.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate.

-

1-Benzyl-2-pyrrolidinone 98 5291-77-0 - Sigma-Aldrich.

-

This compound | CymitQuimica.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. (S)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 643511 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, a chiral building block of significant interest in medicinal chemistry and drug development. The structural complexity arising from the combination of a lactam ring, a benzyl group, and a primary alcohol necessitates a multi-technique approach for unambiguous characterization. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous structures.

Introduction: The Structural Landscape

This compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ) is a derivative of pyroglutamic acid, featuring a five-membered lactam ring. The stereocenter at the C5 position and the presence of diverse functional groups—a tertiary amide, an aromatic ring, and a primary alcohol—confer upon it a unique chemical reactivity and potential for forming specific interactions in biological systems. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in subsequent applications.

This guide will deconstruct the expected spectroscopic signatures of this molecule, drawing upon established principles and comparative data from structurally related compounds to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. The data presented here are predicted based on the analysis of substructures such as 1-benzyl-2-pyrrolidinone and (S)-5-(hydroxymethyl)-2-pyrrolidinone, and are presented for a standard solvent like deuterochloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35-7.25 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~4.95 | d | 1H | N-CH ₂-Ph (A) | One of the diastereotopic benzylic protons, deshielded by the amide nitrogen and aromatic ring. |

| ~4.05 | d | 1H | N-CH ₂-Ph (B) | The other diastereotopic benzylic proton. |

| ~3.80 | m | 1H | C5-H | Methine proton at the stereocenter, adjacent to the hydroxymethyl group and nitrogen. |

| ~3.65 | dd | 1H | CH ₂-OH (A) | One of the diastereotopic protons of the hydroxymethyl group. |

| ~3.45 | dd | 1H | CH ₂-OH (B) | The other diastereotopic proton of the hydroxymethyl group. |

| ~2.50-2.30 | m | 2H | C3-H ₂ | Methylene protons adjacent to the carbonyl group. |

| ~2.10-1.90 | m | 2H | C4-H ₂ | Methylene protons of the pyrrolidinone ring. |

| (variable) | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.[1] |

Causality in Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules. However, for observing the hydroxyl proton, a hydrogen-bond accepting solvent like DMSO-d₆ could be used, which would result in a sharper signal at a different chemical shift.[2] The addition of a small amount of D₂O would lead to the disappearance of the OH signal, confirming its assignment.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~176.0 | C =O | Carbonyl carbon of the lactam. |

| ~136.0 | Ar-C (quat.) | Quaternary aromatic carbon of the benzyl group attached to the methylene. |

| ~128.8 | Ar-C H | Aromatic methine carbons. |

| ~127.8 | Ar-C H | Aromatic methine carbons. |

| ~127.5 | Ar-C H | Aromatic methine carbons. |

| ~64.0 | C H₂-OH | Carbon of the hydroxymethyl group. |

| ~58.0 | C5-H | Chiral carbon adjacent to nitrogen and the hydroxymethyl group. |

| ~47.0 | N-C H₂-Ph | Benzylic carbon. |

| ~30.0 | C3-H₂ | Methylene carbon adjacent to the carbonyl. |

| ~22.0 | C4-H₂ | Methylene carbon of the pyrrolidinone ring. |

Structural Correlation Diagram:

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Broad, Strong | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding.[3] |

| ~3050 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch | From the methylene and methine groups in the pyrrolidinone ring and benzyl moiety. |

| ~1680 | Strong, Sharp | C=O stretch (amide) | The strong absorption is characteristic of a carbonyl group in a five-membered lactam (amide). The position is lower than that of ketones due to resonance with the nitrogen lone pair.[4][5] |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic absorptions of the benzene ring.[6] |

| ~1100 | Medium | C-O stretch | From the primary alcohol. |

| ~740, ~700 | Strong | C-H out-of-plane bend | Indicative of a monosubstituted benzene ring. |

Self-Validating System: The presence of a strong, broad O-H stretch alongside a strong, sharp C=O stretch is a key diagnostic feature that confirms the presence of both the alcohol and amide functional groups, respectively. The absence of N-H stretching bands (typically around 3300 cm⁻¹) validates the tertiary nature of the amide.[3][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 205 | [M]⁺ | Molecular ion peak. |

| 174 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 114 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium ion). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group, often the base peak. |

| 86 | [C₄H₆NO]⁺ | Fragment corresponding to the pyroglutaminol ring after loss of the benzyl group. |

Fragmentation Pathway Diagram:

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Conclusion

The combination of NMR, IR, and MS provides a detailed and self-validating spectroscopic profile of this compound. The predicted data, based on sound spectroscopic principles and comparison with analogous structures, offers a reliable framework for the characterization of this important chiral building block. This guide equips researchers with the necessary information to confidently identify and assess the purity of this compound, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. Retrieved from [Link]

-

Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

-

Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Journal of the American Society for Mass Spectrometry. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemcd. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Starting materials for (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Authored by a Senior Application Scientist

Introduction

This compound is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its rigid pyrrolidinone core, coupled with the stereocenter at the 5-position and the functional handles of the hydroxyl and benzyl groups, makes it an attractive scaffold for creating complex molecular architectures. This technical guide provides an in-depth analysis of the primary starting materials and synthetic strategies for the preparation of this versatile compound, with a focus on practical, field-proven insights for researchers and drug development professionals.

The most prominent and economically viable starting material for the synthesis of this compound is the naturally derived (S)-pyroglutamic acid.[1][2] This readily available and inexpensive chiral synthon, obtained from the cyclization of L-glutamic acid, offers a robust and stereochemically defined foundation for the synthesis.[2][3][4]

This guide will primarily focus on synthetic routes originating from (S)-pyroglutamic acid, detailing the key transformations and the underlying chemical principles. Alternative, more novel approaches will also be discussed to provide a comprehensive overview of the current state of the art.

I. The Preeminent Chiral Pool Precursor: (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid, also known as L-pyroglutamic acid or 5-oxoproline, is the cornerstone for the enantioselective synthesis of this compound.[1][4] Its inherent chirality and differentiated functional groups—a lactam, a carboxylic acid, and an N-H bond—allow for selective modifications.[2] The general synthetic strategy involves two key transformations: the reduction of the carboxylic acid to a primary alcohol and the N-alkylation of the lactam with a benzyl group. The sequence of these operations can be varied, leading to two primary synthetic pathways.

Pathway A: N-Benzylation followed by Carboxylic Acid Reduction

This pathway commences with the protection of the lactam nitrogen with a benzyl group, followed by the reduction of the carboxylic acid. This approach can be advantageous in certain contexts, potentially simplifying purification steps and avoiding side reactions associated with the free N-H group in the subsequent reduction step.

Step 1: Synthesis of N-Benzyl-(S)-pyroglutamic acid

The initial step involves the alkylation of the nitrogen atom of (S)-pyroglutamic acid with a benzylating agent. This reaction is typically carried out under basic conditions to deprotonate the lactam nitrogen, enhancing its nucleophilicity.

Experimental Protocol: N-Benzylation of (S)-Pyroglutamic Acid

-

Materials: (S)-Pyroglutamic acid, a suitable base (e.g., sodium hydride, potassium carbonate), benzyl halide (e.g., benzyl bromide or benzyl chloride), and an appropriate aprotic polar solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)).

-

Procedure:

-

To a solution of (S)-pyroglutamic acid in the chosen solvent, the base is added portion-wise at a controlled temperature (often 0 °C) to facilitate the formation of the corresponding anion.

-

The benzylating agent is then added, and the reaction mixture is allowed to stir, typically at room temperature or with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification, usually by recrystallization or column chromatography, to yield N-benzyl-(S)-pyroglutamic acid.

-

Step 2: Reduction of N-Benzyl-(S)-pyroglutamic acid

The carboxylic acid of N-benzyl-(S)-pyroglutamic acid is then reduced to the corresponding primary alcohol. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the lactam carbonyl group.

Experimental Protocol: Reduction of N-Benzyl-(S)-pyroglutamic acid

-

Materials: N-benzyl-(S)-pyroglutamic acid, a reducing agent (e.g., borane-tetrahydrofuran complex (B₂H₆·THF), lithium aluminum hydride (LiAlH₄)), and an anhydrous ethereal solvent (e.g., THF, diethyl ether).

-

Procedure:

-

A solution of N-benzyl-(S)-pyroglutamic acid in the anhydrous solvent is treated with the reducing agent at a low temperature (e.g., 0 °C).

-

The reaction is carefully monitored and, upon completion, is quenched by the slow addition of water or an acidic solution.

-

The product, this compound, is then isolated through extraction and purified by column chromatography.

-

Pathway B: Carboxylic Acid Reduction followed by N-Benzylation

This alternative and widely employed route begins with the reduction of the carboxylic acid of (S)-pyroglutamic acid to afford (S)-5-hydroxymethyl-2-pyrrolidinone, also known as L-pyroglutaminol.[5] This intermediate is then subjected to N-benzylation.

Step 1: Synthesis of (S)-5-Hydroxymethyl-2-pyrrolidinone (L-Pyroglutaminol)

The selective reduction of the carboxylic acid in the presence of the lactam is a key transformation. This is often achieved by first converting the carboxylic acid to an ester, which is then reduced.

Experimental Protocol: Synthesis of L-Pyroglutaminol [6]

-

Materials: (S)-Pyroglutamic acid, an alcohol (e.g., ethanol), a catalyst for esterification (e.g., thionyl chloride, sulfuric acid), a reducing agent (e.g., sodium borohydride), and a suitable solvent for reduction (e.g., ethanol).

-

Procedure:

-

(Esterification): (S)-Pyroglutamic acid is first converted to its corresponding ethyl ester by reacting with ethanol in the presence of a catalytic amount of thionyl chloride.

-

(Reduction): The resulting ethyl (S)-pyroglutamate is then dissolved in ethanol, and sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until the reduction is complete.[7]

-

Work-up involves acidification, filtration, and purification to yield (S)-5-hydroxymethyl-2-pyrrolidinone.[7]

-

Step 2: N-Benzylation of (S)-5-Hydroxymethyl-2-pyrrolidinone

The final step is the introduction of the benzyl group onto the nitrogen atom of L-pyroglutaminol.

Experimental Protocol: N-Benzylation of L-Pyroglutaminol

-

Materials: (S)-5-Hydroxymethyl-2-pyrrolidinone, a base (e.g., sodium hydride), a benzylating agent (e.g., benzyl bromide), and an aprotic solvent (e.g., THF).

-

Procedure:

-

(S)-5-Hydroxymethyl-2-pyrrolidinone is dissolved in the anhydrous solvent, and the base is added to generate the N-anion.

-

Benzyl bromide is then introduced, and the reaction proceeds to completion.

-

Standard aqueous work-up followed by chromatographic purification affords the final product, this compound.

-

Data Summary: Comparison of Synthetic Pathways

| Starting Material | Pathway | Key Intermediates | Typical Reducing Agents | Overall Yield (Illustrative) |

| (S)-Pyroglutamic Acid | A | N-Benzyl-(S)-pyroglutamic acid | Borane complexes, LiAlH₄ | Good to Excellent |

| (S)-Pyroglutamic Acid | B | Ethyl (S)-pyroglutamate, (S)-5-Hydroxymethyl-2-pyrrolidinone | Sodium borohydride | Good to Excellent |

II. Alternative Synthetic Strategies

While the use of (S)-pyroglutamic acid is dominant, other methodologies have been developed for the synthesis of substituted pyrrolidinones.

Donor-Acceptor Cyclopropanes

A more recent approach involves the use of donor-acceptor (DA) cyclopropanes.[8][9][10] This method allows for the construction of the pyrrolidinone ring through a Lewis acid-catalyzed ring-opening of the cyclopropane with a primary amine, such as benzylamine, followed by in-situ lactamization and decarboxylation.[10] This strategy offers a convergent route to 1,5-substituted pyrrolidin-2-ones.[8][10]

Conceptual Workflow: Pyrrolidinone Synthesis from DA Cyclopropanes

Caption: Workflow for the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes.

III. Causality in Experimental Choices

-

Choice of Reducing Agent: The selection of the reducing agent is paramount. Strong, non-selective hydrides like LiAlH₄ will reduce both the carboxylic acid and the lactam carbonyl. Therefore, for the selective reduction of the carboxylic acid or its ester, milder reagents like sodium borohydride or borane complexes are preferred. The choice often depends on the specific substrate and the desired reaction conditions.

-

Solvent Selection: Anhydrous solvents are crucial, particularly when using highly reactive reagents like metal hydrides, to prevent their decomposition and ensure efficient reaction. Polar aprotic solvents like DMF and THF are often used to dissolve the polar starting materials and intermediates.

-

Role of the Base: In N-alkylation reactions, a base is necessary to deprotonate the nitrogen atom, thereby increasing its nucleophilicity to attack the electrophilic benzyl halide. The strength of the base should be sufficient to deprotonate the lactam N-H without causing unwanted side reactions.

IV. Conclusion

The synthesis of this compound is most reliably and economically achieved using (S)-pyroglutamic acid as the chiral starting material. The two primary pathways, differing in the sequence of N-benzylation and carboxylic acid reduction, both offer efficient routes to the target molecule. The choice between these pathways may be influenced by factors such as the scale of the synthesis, the availability of specific reagents, and the ease of purification of the intermediates. Newer methods, such as those employing donor-acceptor cyclopropanes, provide innovative alternatives for constructing the pyrrolidinone core, showcasing the ongoing evolution of synthetic organic chemistry. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this important chiral building block.

References

-

Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2020). ResearchGate. [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science. Retrieved from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2021). PMC. [Link]

-

Synthesis of Chiral Pyrrolidine Derivatives From (S)-Pyroglutamic Acid. (n.d.). Amanote Research. Retrieved from [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. (2020). ResearchGate. [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

Suganuma, S., et al. (2018). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... ResearchGate. [Link]

-

Pyroglutamic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (2011).

-

Synthesis of New Optically Active 2-Pyrrolidinones. (2011). PMC - PubMed Central. [Link]

-

6.7 Pyroglutamic Acid Peptides. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PMC - PubMed Central. [Link]

-

Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. (2006). PubMed. [Link]

-

(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). ResearchGate. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is a pivotal chiral building block in modern medicinal chemistry, prized for its role in constructing complex, high-value pharmaceutical agents. Its stereochemically defined structure, derived from L-pyroglutamic acid, offers a rigid scaffold that is instrumental in designing molecules with specific biological activities, including potent enzyme inhibitors.[1][2] The absolute configuration and high enantiomeric purity of this intermediate are paramount, as even trace amounts of the corresponding (R)-enantiomer can lead to significantly different pharmacological or toxicological profiles in the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive, multi-technique framework for the definitive structural elucidation and purity assessment of this compound, grounded in the principles of spectroscopic, chromatographic, and crystallographic analysis.

Foundational Context: Synthesis and Stereochemical Origin

A robust analytical strategy begins with understanding the compound's synthetic heritage. This compound is typically synthesized from the chiral pool starting material, L-pyroglutamic acid.[3] A common pathway involves the N-benzylation of the pyroglutamate ester followed by a selective reduction of the ester functionality to the primary alcohol.[4]

This synthetic origin is the cornerstone of its stereochemical integrity. The (S)-configuration at the C5 position is retained from the natural amino acid precursor. Therefore, the primary analytical challenges are to confirm the successful completion of the synthetic transformations and to verify that no racemization has occurred at the chiral center.

Caption: High-level synthetic pathway from L-pyroglutamic acid.

Spectroscopic Elucidation

Spectroscopic methods provide the primary evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. A combination of 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC) is required for unambiguous assignment.

Causality Behind the Technique: NMR spectroscopy probes the magnetic environments of atomic nuclei (¹H, ¹³C). The chemical shift, multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum provide detailed information about the electronic environment, the number of neighboring protons, and the relative number of protons in a given signal, respectively. ¹³C NMR provides a count of unique carbon environments. 2D NMR correlates signals from different nuclei, revealing bonding networks and spatial proximities.

Expected ¹H and ¹³C NMR Spectral Data

| Atom Position (See Structure) | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Insights |

| H-a, H-b (Benzyl CH₂) | ¹H NMR | ~4.0 - 5.2 | d (AB quartet) | These protons are diastereotopic due to the adjacent chiral center (C5), resulting in distinct signals and geminal coupling. This is a key indicator of stereochemical integrity in the local environment. |

| H-c (Aromatic) | ¹H NMR | ~7.2 - 7.4 | m | Signals corresponding to the five protons of the phenyl ring. |

| H-d (CH at C5) | ¹H NMR | ~3.8 - 4.2 | m | The chemical shift is influenced by the adjacent nitrogen, carbonyl, and hydroxymethyl groups. |

| H-e, H-f (CH₂ at C3) | ¹H NMR | ~1.9 - 2.3 | m | Diastereotopic protons on the pyrrolidinone ring. |

| H-g, H-h (CH₂ at C4) | ¹H NMR | ~2.3 - 2.6 | m | Influenced by the adjacent carbonyl group, shifting them downfield relative to C3 protons. |

| H-i, H-j (CH₂OH) | ¹H NMR | ~3.5 - 3.8 | m | Diastereotopic protons coupled to the C5 proton. |

| H-k (OH) | ¹H NMR | Variable | br s | Signal position is concentration and solvent-dependent; may exchange with D₂O. |

| C1 (Carbonyl) | ¹³C NMR | ~175 - 178 | - | Typical chemical shift for a lactam carbonyl carbon. |

| C2 (Benzyl CH₂) | ¹³C NMR | ~45 - 50 | - | Aliphatic carbon attached to nitrogen. |

| C3, C4 (Aromatic) | ¹³C NMR | ~127 - 137 | - | Multiple signals for the aromatic carbons of the benzyl group. |

| C5 (CH) | ¹³C NMR | ~58 - 62 | - | Chiral carbon attached to nitrogen and the hydroxymethyl group. |

| C6, C7 (Ring CH₂) | ¹³C NMR | ~22 - 30 | - | Aliphatic carbons within the pyrrolidinone ring. |

| C8 (CH₂OH) | ¹³C NMR | ~60 - 65 | - | Carbon of the primary alcohol. |

Note: Predicted values are illustrative. Actual spectra must be acquired and interpreted.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure sufficient resolution to observe coupling patterns. Integrate all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D NMR (COSY & HSQC):

-

Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks (e.g., to trace the connectivity within the pyrrolidinone ring).

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton signal with its directly attached carbon atom. This is essential for definitive carbon signal assignment.

-

-

Data Analysis: Use the combination of 1D and 2D spectra to assign every proton and carbon signal unambiguously.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Causality Behind the Technique: Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular mass. Subsequent fragmentation (MS/MS) breaks the molecule at its weakest bonds, and the resulting fragment masses help piece together the molecular structure.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Analysis |

| [C₁₂H₁₅NO₂ + H]⁺ | 206.1181 | The protonated molecular ion. High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm. |

| [M+Na]⁺ | 228.0995 | Sodium adduct, commonly observed in ESI-MS. |

| [M-H₂O+H]⁺ | 188.1075 | Fragment corresponding to the loss of water from the hydroxymethyl group. |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion, a very common and stable fragment indicating the presence of a benzyl group. |

Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is essential for assessing its purity, particularly its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for determining the enantiomeric purity of this compound.

Causality Behind the Technique: Enantiomers have identical physical properties in an achiral environment.[7] Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with each enantiomer.[8] These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[9] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for this class of compounds.[3]

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Protocol: Enantiomeric Purity by Chiral HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., CHIRALPAK® series).[3]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting ratio would be 90:10 (Hexane:IPA).[3]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a wavelength where the benzyl chromophore absorbs (e.g., 210 nm or 254 nm).[3]

-

Procedure: a. Prepare a standard solution of the racemic mixture (if available) to determine the retention times of both the (S) and (R) enantiomers. b. Prepare a solution of the test sample in the mobile phase. c. Inject the sample onto the column and record the chromatogram. d. Identify and integrate the peaks corresponding to the (S) and (R) enantiomers. e. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|[Area(S) - Area(R)]| / [Area(S) + Area(R)]) * 100.

Definitive Stereochemical Confirmation: X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, including the absolute configuration, single-crystal X-ray crystallography is the ultimate technique.

Causality Behind the Technique: X-ray crystallography involves diffracting X-rays off a single, well-ordered crystal.[10] The diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of every atom, providing unambiguous data on bond lengths, bond angles, and stereochemistry. For a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (i.e., definitively distinguishing S from R) without reference to the starting material.[10]

Potential Insights from a Crystal Structure:

-

Absolute Configuration: Direct and unambiguous confirmation of the (S)-configuration at C5.

-

Conformation: Reveals the preferred solid-state conformation of the pyrrolidinone ring (e.g., envelope or twist) and the orientation of the benzyl and hydroxymethyl substituents.

-

Intermolecular Interactions: Identifies hydrogen bonding networks (e.g., involving the hydroxymethyl OH group and the lactam carbonyl oxygen) and other packing forces that govern the crystal lattice. This is crucial for understanding physical properties like melting point and solubility.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy serves to confirm the covalent structure and provides clues to the local stereochemical environment. Mass spectrometry validates the molecular weight and elemental composition. Chiral HPLC is indispensable for quantifying the enantiomeric purity, a critical quality attribute for its use in pharmaceutical development. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure and absolute stereochemistry. A comprehensive analysis integrating these techniques provides the necessary assurance of identity, purity, and stereochemical integrity required for drug development professionals.

References

- Vertex AI Search. (n.d.). Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond.

- BenchChem. (n.d.). A Comparative Analysis of (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone for Researchers and Drug Development Professionals.

- BenchChem. (n.d.). Application Notes and Protocols: (S)-5-(hydroxymethyl)-2-pyrrolidinone in Bioactive Molecule Synthesis.

-

Papanastasiou, I., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(12), 14353-14368. Available from: [Link]

- LookChem. (n.d.). This compound.

-

ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved January 14, 2026, from [Link]

- Sato, K., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

-

Padilla-Lopátegui, S., et al. (2015). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Molecules, 20(5), 8639-8653. Available from: [Link]

-

George, A., & Thomas, B. (2010). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Sciences, 3(2), 70-74. Available from: [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved January 14, 2026, from [Link]

-

Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(63), 38481-38503. Available from: [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved January 14, 2026, from [Link]

-

Sciforum. (n.d.). Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds: contribution for Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone in Asymmetric Synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, a derivative of the naturally occurring S-pyroglutamic acid, has emerged as a highly versatile and valuable chiral synthon in the field of asymmetric synthesis.[1][2] Its rigid five-membered lactam structure, combined with a key stereocenter and versatile functional groups, makes it an exceptional tool for controlling stereochemistry in the synthesis of complex molecules.[2] This guide provides a detailed exploration of its synthesis, core principles of application, and specific protocols for its use as a chiral auxiliary and a foundational building block for bioactive molecules.

Compound Profile and Synthesis

This compound is a stable, crystalline solid at room temperature. Its structure features a pyrrolidinone ring with a defined (S)-configuration at the 5-position, an N-benzyl group that provides significant steric influence, and a primary hydroxyl group that serves as a key handle for chemical modification.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 125629-91-6[3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₂[3][4] |

| Molecular Weight | 205.25 g/mol [3][4] |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 411.26 °C at 760 mmHg (calculated)[3] |

| Optical Rotation | [α]²⁰/D +30° (c=2 in ethanol) |

Synthetic Pathway: The most common route to this compound starts from commercially available methyl (S)-pyroglutamate. The synthesis involves two primary steps: N-benzylation followed by the reduction of the methyl ester to the primary alcohol.

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from methyl (S)-pyroglutamate.

Materials:

-

Methyl (S)-pyroglutamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: N-Benzylation

-

Suspend sodium hydride (1.1 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of methyl (S)-pyroglutamate (1.0 eq.) in anhydrous DMF to the suspension. Causality Note: The hydride base deprotonates the lactam nitrogen, forming a sodium salt that is a potent nucleophile for the subsequent reaction with benzyl bromide.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product, methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate, by column chromatography on silica gel.

Part B: Ester Reduction [3]

-

Dissolve the purified intermediate from Part A (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Add solid lithium borohydride (LiBH₄, 2.0 eq.) portion-wise at room temperature. Causality Note: LiBH₄ is a selective reducing agent that reduces the ester to a primary alcohol without affecting the amide (lactam) functionality.

-

Stir the reaction at room temperature for 10-12 hours, monitoring by TLC.[1]

-

Cool the mixture to 0 °C and quench by the slow, dropwise addition of a 20% aqueous solution of acetic acid until gas evolution ceases.[1]

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to afford this compound as a white solid.

Application 1: A Chiral Auxiliary for Asymmetric Alkylation

The core principle of a chiral auxiliary is to temporarily introduce a chiral element to a substrate, direct a stereoselective reaction, and then be removed for potential recycling.[6][7] The pyrrolidinone scaffold is exceptionally well-suited for this role.

Mechanism of Stereocontrol: When an acyl group is attached to the hydroxyl function of this compound, a chiral ester is formed. Upon deprotonation with a base like lithium diisopropylamide (LDA), a rigid, chelated lithium enolate is formed. The bulky N-benzyl group effectively shields one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.

Caption: Workflow for asymmetric alkylation.

Protocol 2: Asymmetric Alkylation of a Propionate Equivalent

This protocol demonstrates the alkylation of a propionyl derivative, a common strategy for synthesizing chiral centers alpha to a carboxylic acid group.

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide (or other alkyl halide electrophile)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

Procedure:

Step 1: Acylation of the Auxiliary

-

Dissolve the pyrrolidinone auxiliary (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM and cool to 0 °C.

-

Add propionyl chloride (1.2 eq.) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the propionyl ester. Purify by chromatography if necessary.

Step 2: Diastereoselective Alkylation

-

Dissolve the propionyl ester (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add LDA solution (1.1 eq.) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aq. NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. Purify by column chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated product in a 3:1 mixture of THF and water.

-

Cool to 0 °C and add aqueous lithium hydroxide (4.0 eq.).

-

Slowly add 30% hydrogen peroxide (4.0 eq.) and stir the mixture vigorously for 4 hours.

-

Quench with aqueous sodium sulfite (Na₂SO₃).

-

Acidify the mixture with 1M HCl and extract the desired α-alkylated propionic acid with an organic solvent.

-

The water-soluble auxiliary can often be recovered from the aqueous layer.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) |

| CH₃I | >95% |

| CH₂=CHCH₂Br | >96% |

| C₆H₅CH₂Br | >98% |

Note: Diastereomeric excess values are representative and can vary based on specific reaction conditions.

Application 2: A Chiral Building Block for Bioactive Molecules

Beyond its role as a transient auxiliary, the pyrrolidinone scaffold is a core component of many biologically active molecules.[1][8] Its stereochemistry is permanently incorporated into the final target. A key application is in the synthesis of Sphingosine Kinase (SphK) inhibitors, where the scaffold mimics the headgroup of the natural substrate, sphingosine.[2]

Synthetic Strategy Overview: The synthesis of SphK inhibitors often involves modifying the hydroxymethyl group into a different functional moiety to allow for the attachment of lipophilic side chains. A common and effective strategy is to convert the alcohol into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile.[2]

Caption: Key transformations for SphK inhibitor synthesis.

Protocol 3: Synthesis of a β-Amidosulfone Intermediate

This protocol describes the conversion of the primary alcohol to a tosylmethyl group, creating a versatile intermediate for carbon chain extension.[2]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Sodium p-methylthiophenolate

-

Acetonitrile

-

Oxone® (potassium peroxymonosulfate)

-

Methanol

Procedure:

Step 1: Tosylation of the Primary Alcohol

-

Dissolve the starting pyrrolidinone (1.0 eq.) in a minimal amount of anhydrous DCM and add pyridine (2.0 eq.).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

-

Stir at 0 °C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate, which can be used directly in the next step.[2]

Step 2: Nucleophilic Substitution with a Thiol

-

Dissolve the crude tosylate from Step 1 in acetonitrile.

-

Add sodium p-methylthiophenolate (1.1 eq.) to the solution.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-